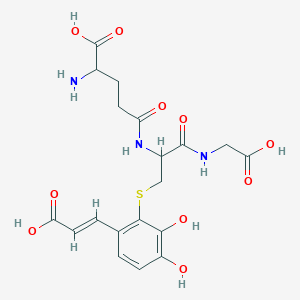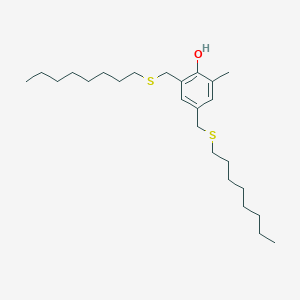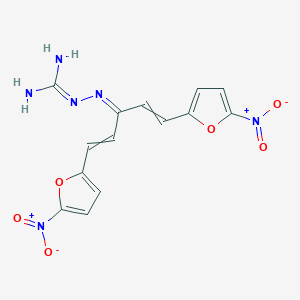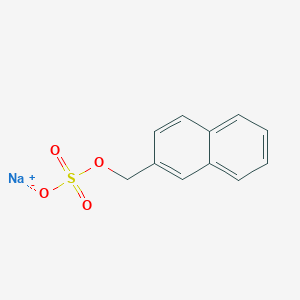
2-S-Glutathionylcaffeic acid
Descripción general
Descripción
2-S-Glutathionylcaffeic acid, also known as GRP or 2-S-Glutathionyl caftaric acid, is a phenolic compound that explains the disappearance of caftaric acid from grape must during processing . It is also found in aged red wines . Its enzymatic production by polyphenol oxidase is important in limiting the browning of musts, especially in white wine production . The molecular formula of 2-S-Glutathionylcaffeic acid is C19H23N3O10S and its molecular weight is 485.5 g/mol .
Molecular Structure Analysis
The molecular structure of 2-S-Glutathionylcaffeic acid is complex, and its analysis would typically involve techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy, ultraviolet–visible spectroscopy, X-ray photoelectron spectroscopy, diffuse reflectance infrared Fourier transform spectroscopy, X-ray diffraction, and nuclear magnetic resonance .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-S-Glutathionylcaffeic acid can be analyzed using various nondestructive spectroscopic techniques. Each technique holds a different mechanism of operation and provides different types of information about the sample .
Aplicaciones Científicas De Investigación
Inhibition of Rat Glutathione S-Transferases : Caffeic acid and 2-S-glutathionylcaffeic acid effectively inhibit rat glutathione S-transferases, suggesting potential applications in treating liver diseases (Ploemen et al., 1993).
Substrate for Mitochondrial ABCB7 Transport : The glutathione-coordinated [2Fe-2S] cluster, related to 2-S-glutathionylcaffeic acid, is a substrate for mitochondrial ABCB7 transport, useful for studying metal translocation proteins (Li & Cowan, 2015).
Indicator of Tissue Oxidative Status : Glutathione plays a crucial role in protecting against toxicity and disease, and its impairment can indicate tissue oxidative status in humans (Pastore et al., 2003).
Detoxification of Carcinogens : Cellular glutathione can detoxify 2-nitrosofluorene and N-hydroxy-2-aminofluorene, reducing their carcinogenic effects (Mulder et al., 1982).
Cancer Drug Resistance : Inhibitors of glutathione S-transferases can be used with alkylating agents to circumvent cancer drug resistance (Tew, Dutta, & Schultz, 1997).
Chloroplastic Fe–S Cluster Assembly : Chloroplast CGFS glutaredoxins, associated with glutathione, can function as scaffold proteins for the assembly and delivery of [2Fe–2S] clusters, potentially regulating chloroplastic Fe–S cluster assembly machinery (Bandyopadhyay et al., 2008).
Glutamatergic Neurotransmission in Addiction : Glutamatergic neurotransmission plays a crucial role in drug addiction and alcoholism, with the potential to improve therapeutic agents for addiction treatment (Gass & Olive, 2008).
Activated Glutathione Metabolism : Carnosic acid and carnosol from rosemary protect neurons from oxidative stress by activating glutathione metabolism (Tamaki et al., 2010).
Glutathione-Complexed Iron-Sulfur Clusters : These clusters stimulate the ATPase activity of an ABCB7-type transporter, suggesting they are natural substrates for this transporter involved in cytosolic Fe-S cluster protein maturation (Qi, Li, & Cowan, 2014).
Propiedades
IUPAC Name |
2-amino-5-[[3-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O10S/c20-10(19(31)32)3-5-13(24)22-11(18(30)21-7-15(27)28)8-33-17-9(2-6-14(25)26)1-4-12(23)16(17)29/h1-2,4,6,10-11,23,29H,3,5,7-8,20H2,(H,21,30)(H,22,24)(H,25,26)(H,27,28)(H,31,32)/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYQAUGSZQOWCA-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-S-Glutathionylcaffeic acid | |
CAS RN |
100045-68-9 | |
| Record name | 2-S-Glutathionylcaffeic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100045689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















